molecular formula C8H14O B148900 Octa-1,5-dien-3-ol CAS No. 50306-18-8

Octa-1,5-dien-3-ol

Cat. No.: B148900
CAS No.: 50306-18-8
M. Wt: 126.2 g/mol
InChI Key: APFBWMGEGSELQP-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octa-1,5-dien-3-ol is an organic compound with the molecular formula C8H14O It is a type of alcohol with a double bond configuration denoted by the (Z) prefix, indicating that the higher priority substituents on each carbon of the double bond are on the same side

Scientific Research Applications

Octa-1,5-dien-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octa-1,5-dien-3-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 1,5-octadiene. In this method, 1,5-octadiene is first treated with a borane reagent, such as diborane (B2H6), to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and reaction conditions are carefully controlled to favor the formation of the (Z) isomer over the (E) isomer.

Chemical Reactions Analysis

Types of Reactions

Octa-1,5-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of (Z)-1,5-octadien-3-one or (Z)-1,5-octadien-3-oic acid.

    Reduction: Formation of (Z)-1,5-octadiene.

    Substitution: Formation of (Z)-1,5-octadien-3-chloride or (Z)-1,5-octadien-3-bromide.

Mechanism of Action

The mechanism of action of Octa-1,5-dien-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds, while the double bonds can participate in various chemical reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-1,5-octadien-3-ol: The (E) isomer of 1,5-octadien-3-ol, where the higher priority substituents on each carbon of the double bond are on opposite sides.

    1,5-octadiene: A similar compound without the hydroxyl group.

    3-octanol: A saturated alcohol with a similar carbon chain length but without double bonds.

Uniqueness

Octa-1,5-dien-3-ol is unique due to its specific (Z) configuration, which can influence its reactivity and interactions compared to its (E) isomer

Properties

CAS No.

50306-18-8

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

IUPAC Name

(5Z)-octa-1,5-dien-3-ol

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4-6,8-9H,2-3,7H2,1H3/b6-5-

InChI Key

APFBWMGEGSELQP-AATRIKPKSA-N

Isomeric SMILES

CC/C=C/CC(C=C)O

SMILES

CCC=CCC(C=C)O

Canonical SMILES

CCC=CCC(C=C)O

density

0.854-0.867

physical_description

Clear colourless liquid / Earthy, mushroom, gernaium, leafy, marine aroma

Pictograms

Flammable

Purity

95% min.

solubility

Slighty soluble
Soluble (in ethanol)

Synonyms

octa-1,5-dien-3-ol
octa-1,5-dien-3-ol, (E)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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